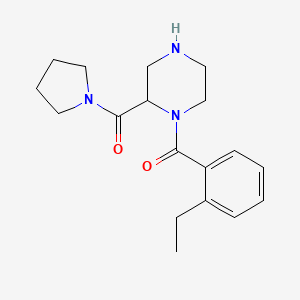
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine, also known as EPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPP belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is beneficial for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been shown to exhibit potent antioxidant and anti-inflammatory properties, which are beneficial for the treatment of various diseases. It has also been shown to possess antitumor activity and has been found to inhibit the growth of cancer cells in vitro. Additionally, 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been shown to have a protective effect on neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine is its high degree of purity, which makes it suitable for use in laboratory experiments. It is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine. One area of interest is the development of novel formulations that improve its solubility in water, making it easier to administer in vivo. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine involves the reaction of 1-benzoyl-2-(1-pyrrolidinyl) piperazine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
[1-(2-ethylbenzoyl)piperazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-14-7-3-4-8-15(14)17(22)21-12-9-19-13-16(21)18(23)20-10-5-6-11-20/h3-4,7-8,16,19H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVLTUJCJHDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N2CCNCC2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-isopropoxyphenyl)propyl]propanamide](/img/structure/B5481526.png)
![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5481533.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5481539.png)
![4-(5-methylpyridin-2-yl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5481554.png)
![N~4~-[4-(1-azepanylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5481567.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5481574.png)
![4-{3-[2-(2-fluoro-4,5-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B5481586.png)
![N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5481594.png)
![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5481607.png)
![4-[2-(4-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5481615.png)
![2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride](/img/structure/B5481617.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-bromobenzoate](/img/structure/B5481631.png)